Prunin

Catalog No.
S583234
CAS No.
529-55-5
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunin

CAS Number

529-55-5

Product Name

Prunin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1

InChI Key

DLIKSSGEMUFQOK-TUYHZEGRSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Synonyms

Pru du 6 protein, Prunus, Pru du 6.01 protein, Prunus, Pru du 6.02 protein, Prunus, Pru1 protein, Prunus, Pru2 protein, Prunus, prunin protein, Prunus

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O

Prunin is a flavanone glycoside, primarily found in immature citrus fruits and tomatoes, with the chemical formula C21H22O10C_{21}H_{22}O_{10} and a CAS number of 529-55-5. Its aglycone form is naringenin, which is known for its various biological activities. Prunin is characterized by its structure, which includes a glucoside moiety attached to the flavanone backbone, making it a significant compound in the study of plant-derived pharmaceuticals and nutraceuticals .

The mechanism of action for Prunin's various bioactivities is still under investigation. Here are some potential mechanisms based on current research:

  • Antioxidant activity: The hydroxyl groups in Prunin's structure might act as free radical scavengers, protecting cells from oxidative damage [].
  • Antiviral activity: Prunin might inhibit the enzyme neuraminidase in influenza viruses, hindering their ability to release from infected cells [].
  • Anti-diabetic activity: By inhibiting PTP1B, Prunin could potentially improve insulin sensitivity and glucose uptake in cells [].
  • Anti-cancer activity: Prunin may induce apoptosis (cell death) in cancer cells, but the exact mechanism needs further exploration [].

Antioxidant and Anti-inflammatory Properties:

  • Studies suggest Prunin possesses antioxidant and anti-inflammatory properties.
  • It may help reduce oxidative stress, a cellular imbalance linked to various diseases, and potentially alleviate inflammation, a key factor in many chronic conditions.

Potential Role in Cardiovascular Health:

  • Research suggests Prunin may play a role in promoting cardiovascular health.
  • Studies have shown it may improve blood vessel function, regulate blood pressure, and potentially reduce the risk of heart disease.

Neuroprotective Effects:

  • Early research suggests Prunin may have neuroprotective properties.
  • Studies indicate it may protect brain cells from damage and potentially contribute to neurodegenerative disease prevention.
  • However, more research is needed to understand its potential therapeutic applications.

Bone Health:

  • Emerging research suggests Prunin may play a role in bone health.
  • Studies have shown it may stimulate bone formation and potentially help prevent bone loss.
  • Further research is necessary to confirm these findings and explore potential therapeutic applications.

Cancer Research:

  • Prunin's potential role in cancer prevention and treatment is under preliminary investigation.
  • Some studies suggest it may exhibit anti-cancer properties, but more research is needed to understand its mechanisms and potential therapeutic applications.

Prunin undergoes hydrolysis to yield glucose and naringenin through enzymatic action, particularly by glucosidases. This reaction is crucial for its bioavailability and biological activity. The hydrolysis process can be catalyzed by enzymes such as naringinase, which acts on naringin to produce prunin and subsequently naringenin .

The reaction can be summarized as follows:

NaringinNaringinaseRhamnose+Prunin\text{Naringin}\xrightarrow{\text{Naringinase}}\text{Rhamnose}+\text{Prunin}
PruninGlucosidaseGlucose+Naringenin\text{Prunin}\xrightarrow{\text{Glucosidase}}\text{Glucose}+\text{Naringenin}

Prunin exhibits a range of biological activities that make it a compound of interest in pharmacology. Notably, it has demonstrated:

  • Antidiabetic Properties: Prunin can inhibit protein tyrosine phosphatase 1B (PTP1B), stimulating glucose uptake in insulin-resistant cells .
  • Antibacterial Effects: It has shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species .
  • Antioxidant Activity: Like many flavonoids, prunin possesses antioxidant properties that contribute to cellular protection against oxidative stress .
  • Potential Neuroprotective Effects: Studies suggest that prunin may have neuroprotective properties, although further research is needed to fully elucidate this aspect .

Prunin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, prunin is considered for development as an antidiabetic and antibacterial agent.
  • Food Industry: Its antioxidant properties make it suitable for use as a natural preservative or functional ingredient in food products.
  • Cosmetics: Given its skin-protecting properties, prunin can be incorporated into cosmetic formulations aimed at reducing oxidative damage .

Studies have investigated the interactions of prunin with various biological targets. Notably:

  • Prunin's inhibition of protein tyrosine phosphatase 1B has implications for its role in glucose metabolism and diabetes management.
  • Its antibacterial interactions have been assessed against pathogens relevant to periodontal disease, indicating potential applications in oral health products .

Prunin shares structural similarities with other flavonoid glycosides. Here are several compounds compared to prunin:

CompoundStructure TypeKey ActivitiesUnique Features
NaringeninFlavanoneAntioxidant, anti-inflammatoryAglycone form of prunin
HesperidinFlavanone GlycosideAntioxidant, anti-inflammatoryHigh content in citrus fruits
RutinFlavonol GlycosideAntioxidant, vasoprotectiveContains a rhamnosyl group
QuercetinFlavonolAntioxidant, anti-cancerKnown for broader biological activities

Prunin's uniqueness lies in its specific glycosidic structure that enhances solubility compared to naringenin and naringin while retaining significant biological activity. This makes it particularly valuable in formulations aimed at improving bioavailability and efficacy in therapeutic applications .

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

434.12129689 g/mol

Monoisotopic Mass

434.12129689 g/mol

Heavy Atom Count

31

Melting Point

Mp 225 °

UNII

LSB8HDX4E5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

529-55-5

Wikipedia

Prunin

Dates

Modify: 2023-08-15

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